molecular formula C8H7NOS B1594573 2-Methoxybenzothiazole CAS No. 63321-86-8

2-Methoxybenzothiazole

Cat. No.: B1594573
CAS No.: 63321-86-8
M. Wt: 165.21 g/mol
InChI Key: OJKLTHIQRARJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzothiazole is a heterocyclic organic compound that is widely used in scientific research. It is also known as o-Anisothiazole or o-Methoxybenzothiazole. The compound has a molecular formula of C8H7NOS and a molecular weight of 165.21 g/mol. It is a pale yellow to brownish-yellow crystalline solid that is soluble in organic solvents like ethanol, chloroform, and ether.

Scientific Research Applications

1. Synthesis of Firefly Luciferin Precursors

2-Methoxybenzothiazole derivatives, such as 6-Methoxy-2-cyanobenzothiazole, are vital in synthesizing precursors for Firefly Luciferin, a natural product significant in chemiluminescence systems. This substance finds extensive use in medicinal diagnostics, biochemistry, and forensic trace analysis due to its efficient chemiluminescence properties (Würfel et al., 2012).

2. Development of Innovative Materials

This compound and its derivatives serve as key building blocks for creating innovative materials and functional dyes. Their versatile chemical structure allows for the development of novel materials with unique properties (Würfel et al., 2012).

3. Antibacterial Applications

Compounds derived from this compound have been explored for their antibacterial properties. For instance, Schiff bases derived from this compound and their Zn(II) chelates have shown activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

4. Anticancer Agent Synthesis

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Certain derivatives have shown high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

5. Synthesis of Mesogenic Compounds

6-Methoxybenzothiazole ring derivatives have been synthesized for creating mesogenic homologous series. These derivatives exhibit nematic and smectic A mesophases, which are important for liquid crystal applications (Prajapati & Bonde, 2006).

6. Application in Corrosion Inhibition

This compound has been investigated for its corrosion inhibitory properties on carbon steels in acidic solutions. It forms self-assemble monolayer films on steel surfaces, significantly increasing corrosion inhibition efficiency over time (Njoku et al., 2020).

Biochemical Analysis

Biochemical Properties

2-Methoxybenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of Schiff bases and thiazolidinones, which are known for their biological activities . The compound’s interactions with enzymes such as cytochrome P450 are crucial for its metabolic processes . These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been shown to exhibit cytotoxic activity against tumor cell lines, such as A549 and SW480 . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, as seen with its interaction with cytochrome P450 . This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to form covalent bonds with target proteins is a key aspect of its mechanism of action. Additionally, this compound can act as an enzyme activator in certain biochemical pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but may degrade under certain conditions, such as exposure to light or strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily catalyzed by enzymes such as cytochrome P450 . These reactions include oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its biological effects. For example, its accumulation in the liver can lead to hepatotoxicity, while its distribution in tumor tissues can enhance its anticancer activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular metabolism.

Properties

IUPAC Name

2-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLTHIQRARJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212707
Record name Benzothiazole, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63321-86-8
Record name Benzothiazole, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63321-86-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63321-86-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzothiazole
Reactant of Route 5
2-Methoxybenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.